molecular formula C10H16O B14509768 6-Octen-4-yn-3-ol, 3,6-dimethyl- CAS No. 62851-70-1

6-Octen-4-yn-3-ol, 3,6-dimethyl-

Cat. No.: B14509768
CAS No.: 62851-70-1
M. Wt: 152.23 g/mol
InChI Key: XYRKRLCDCBKVGW-UHFFFAOYSA-N
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Description

6-Octen-4-yn-3-ol, 3,6-dimethyl- is an organic compound with the molecular formula C10H16O. It is characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its structure. This compound is also known by its IUPAC name, (6E)-3,6-dimethyloct-6-en-4-yn-3-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octen-4-yn-3-ol, 3,6-dimethyl- typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction introduces the triple bond into the molecule, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Octen-4-yn-3-ol, 3,6-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double and triple bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

6-Octen-4-yn-3-ol, 3,6-dimethyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Octen-4-yn-3-ol, 3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the unsaturated bonds play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6-Octen-1-ol, 3,7-dimethyl-:

    6-Octen-1-yn-3-ol, 3,7-dimethyl-:

Properties

CAS No.

62851-70-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,6-dimethyloct-6-en-4-yn-3-ol

InChI

InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h5,11H,6H2,1-4H3

InChI Key

XYRKRLCDCBKVGW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CC(=CC)C)O

Origin of Product

United States

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